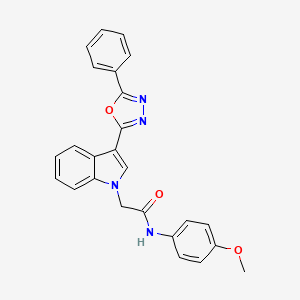

4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

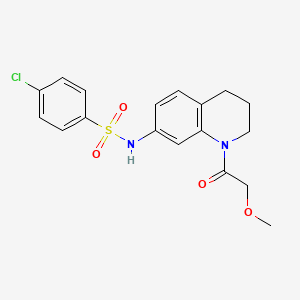

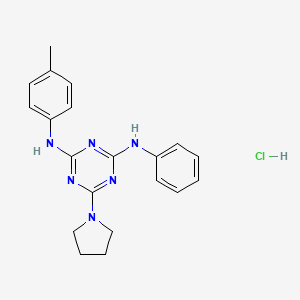

The compound “4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole” is a thiazole derivative. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The presence of dichlorophenyl and phenyl groups suggest that this compound may have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The phenyl and dichlorophenyl groups could be introduced through electrophilic aromatic substitution or through a cross-coupling reaction like the Suzuki-Miyaura coupling .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. Attached to this ring would be a phenyl group and a 2,4-dichlorophenyl group .Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, and the chlorine atoms on the dichlorophenyl group could be replaced through nucleophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Properties

4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole and its derivatives demonstrate notable antimicrobial activity. For instance, certain derivatives show effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and antifungal activity against strains such as Candida glabrata and Candida albicans (Kubba & Rahim, 2018). Additionally, some compounds in this category have been evaluated for their anticancer properties, particularly against breast carcinoma cell lines, revealing potential therapeutic applications in oncology (Gomha, Salah, & Abdelhamid, 2014).

Corrosion Inhibition

Thiazole derivatives, including those related to 4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole, have shown promising results as corrosion inhibitors. Their efficiency in protecting materials like steel against corrosion, particularly in acidic environments, is notable, highlighting their industrial applications (Chaitra, Mohana, Gurudatt, & Tandon, 2016).

Molecular Docking and Quantum Chemical Studies

Molecular docking and quantum chemical studies on these thiazole derivatives reveal their potential interaction with various proteins, which can be crucial for understanding their mode of action in different biological processes. For instance, docking studies can help in elucidating their binding affinity and interaction with cancer-related proteins, thereby contributing to drug discovery and development (Viji et al., 2020).

Spectroscopic Identification and Structural Features

Spectroscopic methods like FTIR and NMR are used to characterize these compounds, providing essential insights into their structural properties. Such studies are fundamental for understanding the chemical nature of these compounds, which is crucial for their potential application in various scientific fields (Shanmugapriya et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenyl)-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NS/c16-11-6-7-12(13(17)8-11)14-9-19-15(18-14)10-4-2-1-3-5-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZORJZIRPHFLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenyl)-2-phenyl-1,3-thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2376904.png)

![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)

![(E)-ethyl 4-oxo-3-(p-tolyl)-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376917.png)